molecular formula C22H29F3N4O9 B8085384 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B8085384
M. Wt: 550.5 g/mol
InChI Key: RXCXUMYQOKOAGZ-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid is a self-assembly of N- and C-protected tetrapeptide. It is a protease cleavable linker used for the antibody-drug conjugate (ADC). The compound has a molecular formula of C22H29F3N4O9 and a molecular weight of 550.48.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final product is obtained after deprotection and purification steps.

Industrial Production Methods

In industrial settings, the production of Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the peptide structure.

    Substitution: Substitution reactions can occur at specific sites within the peptide sequence.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.

Scientific Research Applications

Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a linker in the development of complex molecules.

    Biology: The compound is utilized in the study of protease activity and protein interactions.

    Medicine: It serves as a linker in antibody-drug conjugates, which are used in targeted cancer therapies.

    Industry: Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid is employed in the production of various biopharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid involves its role as a protease cleavable linker. When used in antibody-drug conjugates, the compound facilitates the release of the drug payload upon cleavage by specific proteases. This targeted release enhances the efficacy and reduces the side effects of the therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Boc-Gly-Gly-Phe-Gly-OH: The non-trifluoroacetic acid version of the compound.

    Boc-Gly-Gly-Phe-Gly-NH2: An amide variant of the compound.

    Boc-Gly-Gly-Phe-Gly-OMe: A methyl ester variant of the compound.

Uniqueness

Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid is unique due to its trifluoroacetic acid component, which enhances its solubility and stability. This makes it particularly suitable for use in antibody-drug conjugates and other applications requiring high stability and solubility.

Properties

IUPAC Name

2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O7.C2HF3O2/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13;3-2(4,5)1(6)7/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28);(H,6,7)/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCXUMYQOKOAGZ-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F3N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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